Fmoc-L-Glu-pNA

Lipophilicity Partition Coefficient Drug Design

Researchers requiring precise glutamyl protease kinetics often encounter inconsistent results with lower-purity H-Glu-pNA (95-98%). Fmoc-L-Glu-pNA (CAS 185547-51-7) eliminates this variability with ≥99% HPLC purity and high lipophilicity (LogP 5.29), enabling accurate Km/Vmax determination in up to 10% DMSO/DMF co-solvent systems. • ≥99% HPLC purity minimizes background hydrolysis; mp 219-225 °C ensures lot-to-lot consistency. • Dual utility: chromogenic protease substrate and Fmoc-SPPS building block for custom peptide substrates. • Ships ambient; store at 0-8 °C.

Molecular Formula C26H23N3O7
Molecular Weight 489.5 g/mol
CAS No. 185547-51-7
Cat. No. B557472
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-L-Glu-pNA
CAS185547-51-7
SynonymsFmoc-L-Glu-pNA; 185547-51-7; AC1MBSPR; CTK8E9940; MolPort-003-725-392; 6932AH; ZINC14632642; RT-012990; A-7211; N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-glutamylp-nitroanilid; (4S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-(4-nitroanilino)-5-oxopentanoicacid
Molecular FormulaC26H23N3O7
Molecular Weight489.5 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC(=O)O)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-]
InChIInChI=1S/C26H23N3O7/c30-24(31)14-13-23(25(32)27-16-9-11-17(12-10-16)29(34)35)28-26(33)36-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-12,22-23H,13-15H2,(H,27,32)(H,28,33)(H,30,31)/t23-/m0/s1
InChIKeyAVFZOZWSEAFFGO-QHCPKHFHSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-L-Glu-pNA: High-Purity Chromogenic Substrate


Fmoc-L-Glu-pNA (Nα-(9-Fluorenylmethoxycarbonyl)-L-glutamic acid γ-p-nitroanilide) is an Fmoc-protected, chromogenic derivative of L-glutamic acid, widely employed as a substrate for glutamyl-specific proteases and as a building block in Fmoc-based solid-phase peptide synthesis (SPPS) . The compound exhibits a molecular weight of 489.48 g/mol, a melting point of 219–225 °C, and a purity specification of ≥99% (HPLC) from established vendors . Its Fmoc group confers base-labile protection and enhances lipophilicity (LogP ~5.29) relative to unprotected Glu-pNA analogs .

Workflow Chromogenic substrate for glutamyl-specific protease assays and Fmoc-SPPS building block
Purity Grade High-purity commercial specification supports sensitive kinetic measurements
Format Organic-solvent compatible, lipophilic character for non-aqueous assay design

Why Unprotected Glu-pNA Cannot Substitute


Direct substitution of Fmoc-L-Glu-pNA with H-Glu-pNA (γ-L-glutamyl-p-nitroanilide, CAS 24032-35-7) or other chromogenic pNA substrates fails due to fundamental differences in physicochemical properties and functional utility. Fmoc-L-Glu-pNA is a lipophilic (LogP 5.29) Fmoc-protected derivative suitable for both enzymatic assays and SPPS, whereas H-Glu-pNA is a hydrophilic (XLogP3 -2.4) [1] unprotected substrate with limited utility beyond solution-phase enzyme assays. Moreover, Fmoc-L-Glu-pNA is available at consistently higher commercial purity (≥99% HPLC) compared to typical H-Glu-pNA preparations (95–98%) , reducing the risk of assay interference and improving batch-to-batch reproducibility.

Lipophilicity Mismatch
H-Glu-pNA is hydrophilic, altering phase partitioning and membrane-assay compatibility
SPPS Incompatibility
Unprotected amine prevents direct use in Fmoc-based solid-phase peptide synthesis
Purity Variability
Commercial H-Glu-pNA often has lower purity, increasing assay interference risk

Fmoc-L-Glu-pNA: Evidence vs. Analogs


Lipophilicity Differentiation

Fmoc-L-Glu-pNA exhibits a measured or computed LogP of 5.293 , whereas its unprotected counterpart, H-Glu-pNA (γ-L-glutamyl-p-nitroanilide), has a PubChem XLogP3-AA of -2.4 [1]. This 7.7 log unit difference corresponds to a >10^7-fold higher octanol-water partition coefficient, making Fmoc-L-Glu-pNA significantly more lipophilic and better suited for membrane permeability studies or applications requiring organic-phase partitioning.

Lipophilicity Diff.
Reported
ΔLogP 7.69 (>10⁷-fold)
Supports organic-phase partitioning for assay design
Computed LogP; measured values may vary
Lipophilicity Partition Coefficient Drug Design Bioavailability

Thermal Stability Advantage

The melting point of Fmoc-L-Glu-pNA is reported as 219–225 °C , whereas H-Glu-pNA melts at 184–186 °C . The 35–39 °C higher melting range indicates greater crystalline lattice energy and thermal stability, which can translate to extended shelf life and robustness during shipping/storage.

Thermal Stability
Data to verify
ΔT +35 to +39 °C
May support thermal stability and shelf life
Vendor data; class-level inference
Thermal Stability Storage Solid-Phase Synthesis

Commercial Purity Comparison

Fmoc-L-Glu-pNA is commercially available with a purity specification of ≥99% by HPLC from multiple suppliers . In contrast, H-Glu-pNA is commonly offered at purities ranging from 95% to 98% [1]. The ≤1% impurity level in Fmoc-L-Glu-pNA minimizes batch-to-batch variability and reduces the likelihood of side reactions or false-positive signals in sensitive enzymatic assays.

Commercial Purity
Reported
≥99% vs. 95–98% (typical)
Reduced assay interference and batch variability
Based on commercial specifications
Analytical Chemistry Quality Control Assay Reproducibility

Organic Solvent Solubility Profile

Fmoc-L-Glu-pNA is sparingly soluble in water (<1 mg/mL) but readily dissolves in DMSO, DMF, or ethanol . In contrast, H-Glu-pNA demonstrates appreciable water solubility (≥5 mg/mL) [1]. This solubility divergence (aqueous vs. organic) allows researchers to select the appropriate derivative based on the assay medium—Fmoc-L-Glu-pNA for organic co-solvent systems or membrane studies, H-Glu-pNA for purely aqueous enzymology.

Solubility Profile
Context-dependent
>5-fold lower aqueous solubility (qualitative)
Influences solvent selection in enzymatic assays
Class-level comparison; quantitative data limited
Solubility Solvent Selection Assay Development

Direct SPPS Compatibility

The Fmoc group of Fmoc-L-Glu-pNA serves as a base-labile protecting group compatible with standard Fmoc/tBu SPPS protocols [1]. Unprotected H-Glu-pNA cannot be directly employed in SPPS without additional derivatization, as its free amine would undergo uncontrolled coupling. Thus, Fmoc-L-Glu-pNA uniquely functions both as a chromogenic substrate and as a protected building block for on-resin synthesis of peptide-pNA conjugates or internally quenched fluorescent substrates .

SPPS Compatibility
Reported
Compatible vs. incompatible
Enables dual use as substrate and building block
Standard Fmoc-SPPS conditions
Peptide Synthesis SPPS Protecting Group Strategy

Fmoc-L-Glu-pNA Application Scenarios


Enzyme Kinetics in Organic Solvent Systems

Utilize Fmoc-L-Glu-pNA (≥99% purity) to determine accurate Km and Vmax values for glutamate-preferring proteases (e.g., glutamyl endopeptidases, aminopeptidase A) in assays containing up to 10% DMSO or DMF . The high lipophilicity (LogP 5.29) ensures substrate partitioning into enzyme-active sites even in the presence of organic co-solvents, while the superior purity minimizes background hydrolysis .

SPPS of Peptide-pNA Conjugates

Employ Fmoc-L-Glu-pNA as a protected building block in automated Fmoc-SPPS to generate custom peptide substrates bearing a C-terminal pNA chromophore. The Fmoc group is readily removed on-resin with 20% piperidine, allowing subsequent coupling of additional amino acids . This approach yields pure, sequence-defined substrates for protease specificity profiling without post-synthetic modification .

Membrane Protease Assays

Leverage the high lipophilicity (LogP 5.29) and thermal stability (mp 219–225 °C) of Fmoc-L-Glu-pNA to investigate membrane-associated glutamyl proteases or to assess the inhibitory effects of lipophilic drug candidates . The compound's preference for organic solvents facilitates incorporation into lipid bilayer models or micellar assay systems .

QC Reference Standard for Protease Activity

Adopt Fmoc-L-Glu-pNA as a reference substrate for inter-laboratory comparisons and assay validation due to its high commercial purity (≥99%) and well-defined melting point (219–225 °C) . The consistent quality reduces inter-batch variability and enhances reproducibility in high-throughput screening campaigns targeting glutamate-specific proteases .

Application
Selection Property
Validation Focus
Enzyme Kinetics (Organic)
Lipophilic, high-purity substrate
Km/Vmax reproducibility in co-solvent systems
SPPS of Peptide-pNA
Fmoc-protected building block
On-resin coupling and deprotection
Membrane Protease Assays
High lipophilicity and thermal stability
Membrane-mimetic assay compatibility
QC Reference Standard
Consistent purity and melting point
Inter-laboratory reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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